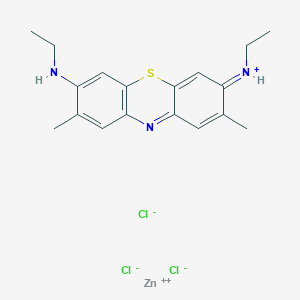

New Methylene Blue N zinc chloride double salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

New Methylene Blue N is a synthetic dye belonging to the thiazine class of dyes. It is commonly used as a staining agent in diagnostic cytopathology and histopathology, particularly for staining immature red blood cells. The compound is known for its ability to bind, neutralize, and crosslink with RNA, making it useful in various biological and medical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

New Methylene Blue N is synthesized through a series of chemical reactions involving the oxidation of N,N-dimethyl-phenylenediamine with sodium dichromate in the presence of sodium thiosulfate. This is followed by further oxidation in the presence of N,N-dimethylaniline . The reaction conditions typically involve controlled temperatures and specific pH levels to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of New Methylene Blue N involves large-scale chemical reactors where the reactants are mixed and subjected to the necessary reaction conditions. The product is then purified through crystallization and filtration processes to achieve the desired purity and concentration .

Chemical Reactions Analysis

Types of Reactions

New Methylene Blue N undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is its reduction to leuco methylene blue, which is a colorless form of the dye .

Common Reagents and Conditions

Oxidation: Sodium dichromate and sodium thiosulfate are commonly used oxidizing agents.

Reduction: Sodium borohydride (NaBH4) is often used as a reducing agent.

Substitution: Various nucleophiles can be used to substitute functional groups on the dye molecule.

Major Products Formed

Leuco Methylene Blue: Formed through the reduction of New Methylene Blue N.

Oxidized Derivatives: Formed through oxidation reactions, often resulting in changes to the dye’s color properties.

Scientific Research Applications

New Methylene Blue N has a wide range of applications in scientific research:

Mechanism of Action

New Methylene Blue N exerts its effects primarily through its ability to bind and crosslink with RNA. This interaction causes the co-precipitation of ribosomal and residual RNA with mitochondria and ferritin masses, making young erythrocytes microscopically visible as dark-blue clusters and filaments . Additionally, it acts as an alternative electron carrier in the mitochondrial respiratory chain, displaying anti-inflammatory and anti-apoptotic effects .

Comparison with Similar Compounds

Similar Compounds

Methylene Blue: An older dye with similar staining properties but different molecular structure.

Brilliant Cresyl Blue: Another thiazine dye used for similar staining purposes.

Uniqueness

New Methylene Blue N is unique in its ability to specifically bind to RNA and its application in counting reticulocytes. Its molecular structure allows for more effective crosslinking with RNA compared to other similar dyes .

Properties

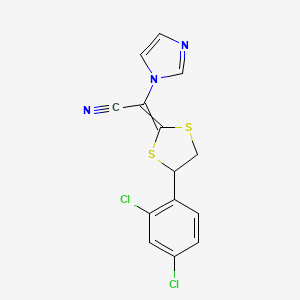

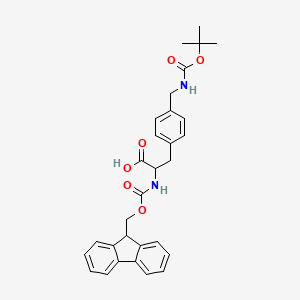

Molecular Formula |

C18H22Cl3N3SZn |

|---|---|

Molecular Weight |

484.2 g/mol |

IUPAC Name |

zinc;ethyl-[7-(ethylamino)-2,8-dimethylphenothiazin-3-ylidene]azanium;trichloride |

InChI |

InChI=1S/C18H21N3S.3ClH.Zn/c1-5-19-13-9-17-15(7-11(13)3)21-16-8-12(4)14(20-6-2)10-18(16)22-17;;;;/h7-10,19H,5-6H2,1-4H3;3*1H;/q;;;;+2/p-2 |

InChI Key |

OPVUYBOFNBJFGV-UHFFFAOYSA-L |

Canonical SMILES |

CCNC1=CC2=C(C=C1C)N=C3C=C(C(=[NH+]CC)C=C3S2)C.[Cl-].[Cl-].[Cl-].[Zn+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(3,5-Ditert-butylphenyl)-3-oxoprop-1-enyl]benzoic acid](/img/structure/B12507272.png)

![2-[1-[(4S)-4,5-Dihydro-4-(phenylmethyl)-2-oxazolyl]-1-methylethyl]pyridine](/img/structure/B12507283.png)

![4-carbamimidamido-5-acetamido-6-[2-hydroxy-1-methoxy-3-(octanoyloxy)propyl]-5,6-dihydro-4H-pyran-2-carboxylic acid](/img/structure/B12507293.png)

![N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide](/img/structure/B12507321.png)